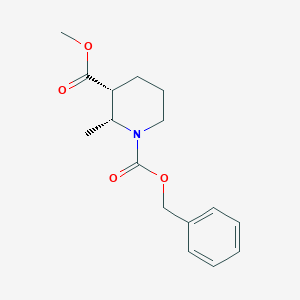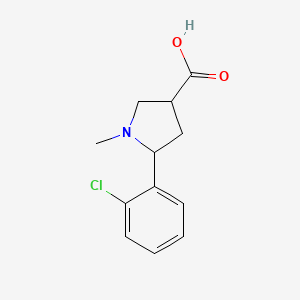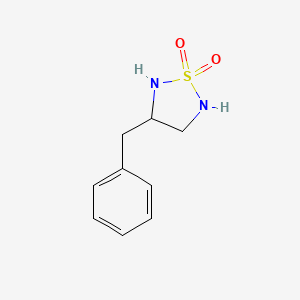
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a five-membered ring containing sulfur and nitrogen atoms, with a benzyl group attached to the nitrogen atom. The presence of the sulfonamide functional group (SO2) adds to its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with sulfuryl chloride, followed by cyclization with a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives with different oxidation states.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic or nucleophilic reagents can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various sulfone and thiadiazolidine derivatives, which can have different chemical and biological properties depending on the specific functional groups introduced .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its structural similarity to certain bioactive molecules suggests potential therapeutic applications, although more research is needed to fully understand its medicinal properties.
作用机制
The mechanism of action of 3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is not fully understood, but it is believed to interact with various molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. Further studies are needed to elucidate the specific molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
1,2,5-Thiadiazolidine 1,1-dioxide: Lacks the benzyl group, which may affect its chemical reactivity and biological activity.
4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione: Another heterocyclic compound with a different substitution pattern, showing unique biological properties.
N,N’-Substituted 1,2,5-thiadiazolidine 1,1-dioxides: These compounds have different substituents on the nitrogen atoms, leading to varied chemical and biological properties.
Uniqueness
3-Benzyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
属性
分子式 |
C9H12N2O2S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC 名称 |
3-benzyl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13)10-7-9(11-14)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChI 键 |
DODJEDXKCGSGFP-UHFFFAOYSA-N |
规范 SMILES |
C1C(NS(=O)(=O)N1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
methyl}-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B14884315.png)
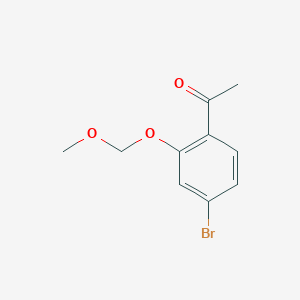
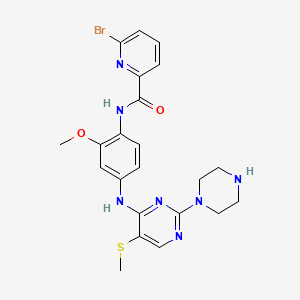
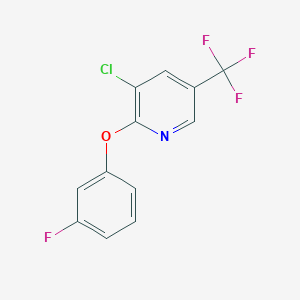
![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
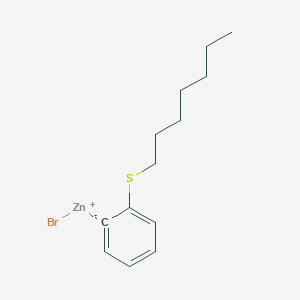
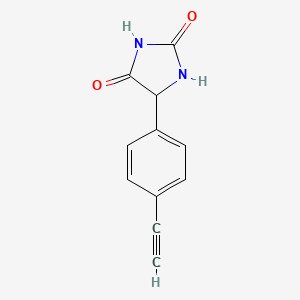
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
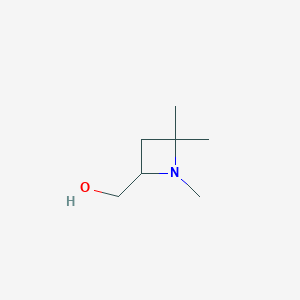
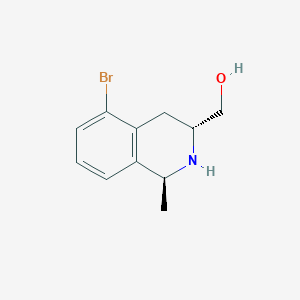
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
